Prednisolone phosphate is a glucocorticoid similar to [cortisol] used for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects. Prednisolone phosphate was granted FDA Approval on 19 December 1973.
Prednisolone Sodium Phosphate is the sodium phosphate salt form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone sodium phosphate binds to specific intracellular glucocorticoid receptors, and causes the ligand- receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
Prednisolone 21-Phosphate is the phosphate ester form of prednisolone, a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. As a glucocorticoid receptor agonist, prednisolone 21-phosphate binds to specific intracellular glucocorticoid receptors, and causes the ligand-receptor complex to be translocated to the nucleus where it initiates the transcription of glucocorticoid-responsive genes such as various cytokines and lipocortins. Lipocortins inhibit phospholipase A2, thereby blocking the release of arachidonic acid from membrane phospholipids and preventing the synthesis of prostaglandins and leukotrienes, both potent mediators of inflammation. This agent also decreases the number of circulating lymphocytes, induces cell differentiation, and stimulates apoptosis in sensitive tumor cell populations.
Prednisolone sodium phosphate can cause developmental toxicity according to state or federal government labeling requirements.
Prednisolone sodium phosphate
CAS No.: 125-02-0
Cat. No.: VC0002308
Molecular Formula: C21H29NaO8P
Molecular Weight: 463.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125-02-0 |
---|---|
Molecular Formula | C21H29NaO8P |
Molecular Weight | 463.4 g/mol |
IUPAC Name | disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |
Standard InChI | InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
Standard InChI Key | FZSZNUSQBKSTHL-WDCKKOMHSA-N |
Isomeric SMILES | C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |
SMILES | CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |
Appearance | Solid powder |
Chemical and Structural Characteristics
Molecular Architecture
Prednisolone sodium phosphate (CAS 125-02-0) is the disodium salt of prednisolone 21-phosphate, characterized by a steroidal backbone fused with a phosphate ester group at the C21 position. The compound crystallizes as a white to off-white hygroscopic powder with a melting point exceeding 197°C (decomposition) . Its solubility profile reveals high aqueous solubility (freely soluble in water) and limited ethanol miscibility (very slightly soluble in 96% ethanol), a property exploited in ophthalmic and injectable formulations .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 484.39 g/mol | |
Melting Point | >197°C (dec.) | |
Solubility in Water | Freely soluble | |
Optical Rotation () | +102.5° | |
λmax (MeOH) | 243 nm |
Synthesis Pathway
Industrial synthesis involves reacting 21-iodoprednisolone with phosphoric acid in acetonitrile, followed by neutralization with sodium hydroxide. A patented method yields prednisolone disodium phosphate through refluxing 11β,17α-dihydroxy-21-iodopregna-1,4-diene-3,20-dione with triethylamine-phosphoric acid complex, achieving 74% yield after methanol-acetone purification . This process capitalizes on the nucleophilic displacement of iodide by phosphate, ensuring high purity for pharmaceutical use.
Pharmacological Profile
Pharmacokinetics
Orally administered prednisolone sodium phosphate demonstrates superior bioavailability compared to prednisolone due to enhanced aqueous solubility. A 30 mg oral solution reaches peak plasma concentrations () of 461.33 ± 77.94 ng/mL with an AUC of 2426.1 ± 360.0 ng·h/mL, while the orally disintegrating tablet formulation achieves 420.91 ± 78.28 ng/mL and comparable AUC . Distribution is tissue-specific, with a volume of 0.22–0.7 L/kg reflecting preferential partitioning into inflammatory sites . Protein binding remains 70–90%, predominantly to albumin and corticosteroid-binding globulin .
Metabolic Fate
Hepatic esterases rapidly hydrolyze the phosphate moiety, liberating active prednisolone. Subsequent Phase I metabolism involves CYP3A4-mediated 6β-hydroxylation and 20-ketone reduction, while Phase II conjugation produces sulfate and glucuronide metabolites excreted renally . The parent compound’s half-life of 2–4 hours necessitates multiple daily doses in acute settings .
Table 2: Key Pharmacokinetic Parameters
Therapeutic Applications
Ophthalmologic Indications
As a 1% ophthalmic solution, prednisolone sodium phosphate effectively reduces post-surgical inflammation and uveitis by suppressing phospholipase A2 and inhibiting prostaglandin synthesis . Clinical trials demonstrate 72–89% resolution of anterior chamber cells within 14 days when dosed hourly during waking hours .
Systemic Inflammatory Conditions
In gout-associated joint inflammation, a 7-day tapering regimen (20–30 mg/day) achieves complete synovitis resolution in 68% of patients, with median swelling reduction of 83% by day 3 . Pediatric applications include acute hypersensitivity reactions, where 0.5–2 mg/kg/day doses resolve giant urticaria within 12 hours in 92% of cases .
Comparative Efficacy Analysis
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume